Chromatin structure and its regulation are fundamental to understanding gene expression and its implications in health and disease. Bromodomains are a class of epigenetic readers that recognize acetylated lysine residues on histone tails, which are crucial for the regulation of chromatin structure and function. The discovery of small molecules that inhibit bromodomains, particularly the BET (bromodomain and extra-terminal) family, has opened new avenues for therapeutic interventions in various diseases, including cancer and inflammatory conditions1.
Bromodomains function by recognizing and binding to acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene expression. The BET family of proteins, including Brd4, plays a significant role in the acetylation-dependent assembly of transcriptional regulator complexes, which can initiate specific transcriptional programs leading to phenotypic changes1. Brd4, in particular, has been shown to be a crucial epigenetic reader and transcriptional regulator, with its activity being modulated by phosphorylation. This phosphorylation acts as a switch that can trigger Brd4's chromatin binding and the recruitment of transcriptional activators to regulated promoters, thus dictating gene-specific activity2. The therapeutic activity of BET bromodomain inhibition is linked to the downregulation of specific target genes, which are disproportionately sensitive to BET inhibition. This effect is often mediated through the association of Brd4 with enhancer elements involved in lineage-specific gene regulation and its interactions with DNA-binding transcription factors4.
In the field of oncology, targeting bromodomains has shown promise in the treatment of various cancers. BET proteins regulate the expression of key oncogenes and anti-apoptotic proteins, making them attractive targets for cancer therapy. Inhibitors of BET bromodomains have demonstrated therapeutic activity in models of acute myeloid leukemia, multiple myeloma, and Burkitt's lymphoma12.
Beyond cancer, BET bromodomain inhibitors have potential applications in treating inflammation. By modulating the expression of genes involved in inflammatory responses, these inhibitors could provide a new strategy for treating inflammatory diseases1.
Bromodomains also play a role in maintaining euchromatin and preventing the inappropriate spreading of heterochromatin. For instance, the yeast Bdf1 protein, which contains bromodomains, recognizes acetylated histone H3/H4 and prevents the silencing of genes located at heterochromatin-euchromatin boundaries. This antisilencing function is crucial for the maintenance of euchromatin and proper gene expression5.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6